molecular formula C17H21BrClNO B14702400 1-(beta-sec-Butoxy-p-chlorophenethyl)pyridinium bromide CAS No. 21270-20-2

1-(beta-sec-Butoxy-p-chlorophenethyl)pyridinium bromide

Cat. No.: B14702400
CAS No.: 21270-20-2
M. Wt: 370.7 g/mol
InChI Key: XVQFHWVWSBDITK-UHFFFAOYSA-M
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Description

1-(beta-sec-Butoxy-p-chlorophenethyl)pyridinium bromide is a chemical compound with the molecular formula C17-H21-Cl-N-O.Br and a molecular weight of 370.75 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(beta-sec-Butoxy-p-chlorophenethyl)pyridinium bromide involves the reaction of pyridine with beta-sec-butoxy-p-chlorophenethyl bromide under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the pyridinium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(beta-sec-Butoxy-p-chlorophenethyl)pyridinium bromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Mechanism of Action

Comparison with Similar Compounds

1-(beta-sec-Butoxy-p-chlorophenethyl)pyridinium bromide can be compared with other pyridinium salts, such as:

  • Pyridinium chloride
  • Pyridinium chlorochromate
  • N-methylpyridinium

These compounds share similar structural features but differ in their specific substituents and functional groups . The uniqueness of this compound lies in its beta-sec-butoxy and p-chlorophenethyl groups, which confer distinct chemical and biological properties .

Properties

CAS No.

21270-20-2

Molecular Formula

C17H21BrClNO

Molecular Weight

370.7 g/mol

IUPAC Name

1-[2-butan-2-yloxy-2-(4-chlorophenyl)ethyl]pyridin-1-ium;bromide

InChI

InChI=1S/C17H21ClNO.BrH/c1-3-14(2)20-17(13-19-11-5-4-6-12-19)15-7-9-16(18)10-8-15;/h4-12,14,17H,3,13H2,1-2H3;1H/q+1;/p-1

InChI Key

XVQFHWVWSBDITK-UHFFFAOYSA-M

Canonical SMILES

CCC(C)OC(C[N+]1=CC=CC=C1)C2=CC=C(C=C2)Cl.[Br-]

Origin of Product

United States

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